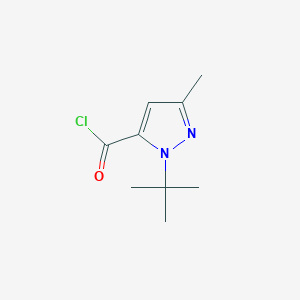

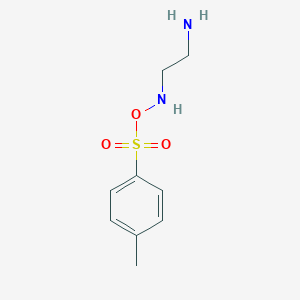

![molecular formula C10H7N3S B066879 (4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile CAS No. 175205-46-6](/img/structure/B66879.png)

(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiadiazole derivatives, including those with phenyl-acetonitrile groups, are notable for their diverse chemical properties and reactions. These compounds are involved in a variety of chemical reactions and have been studied for their potential in different applications.

Synthesis Analysis

Thiadiazole derivatives are synthesized through various methods, including the reaction of thiosemicarbazide with ketones or acetonitriles in the presence of sulfur or via the ring transformation of pyran derivatives. These methods provide moderate to good yields and allow for the introduction of various substituents into the thiadiazole ring (Patil et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole derivatives, including X-ray diffraction and DFT studies, reveals the geometry and electronic properties of these compounds. These analyses are essential for understanding the reactivity and potential applications of thiadiazole derivatives (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including addition reactions with ethanol, electrophilic substitution, and reductive coupling with acetonitrile. These reactions are influenced by the molecular structure and substituents on the thiadiazole ring (Caram et al., 1996).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. These properties are crucial for the practical applications of these compounds.

Chemical Properties Analysis

Thiadiazole derivatives exhibit a range of chemical properties, including glycosidase inhibitory activity and potential anticancer activity. The chemical properties are largely determined by the specific substituents and molecular structure of the thiadiazole ring (Noolvi et al., 2016).

Scientific Research Applications

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

Research has established 1,3,4-thiadiazole and its derivatives as crucial scaffolds in medicinal chemistry due to their wide-ranging pharmacological activities. These compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The versatility of the 1,3,4-thiadiazole core, allowing for diverse chemical modifications, underscores its importance in the design of new drug-like molecules with potential medical applications (Lelyukh, 2019).

Synthesis and Significance in Medicinal Chemistry

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively studied. These compounds are synthesized primarily through cyclization reactions of thiosemicarbazone under various conditions, highlighting their significant pharmaceutical relevance against different fungal and bacterial strains (Yusuf & Jain, 2014).

Role in Optoelectronic Materials

Recent studies have also explored the application of thiadiazole derivatives in the field of optoelectronics. These materials, including benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, have been reviewed for their potential in organic optoelectronic research activities. The unique open-shell biradical nature of BBT-based materials suggests future research directions for these materials in electronic devices and luminescent elements (Tam & Wu, 2015).

Antidiabetic and Antimicrobial Activities

Thiadiazole derivatives have also been identified as promising agents in antidiabetic and antimicrobial research. Their interaction with various biological targets, such as sodium-glucose linked transporters and peroxisome proliferator-activated receptors, underlines their potential as antidiabetic agents. Additionally, their broad-spectrum antimicrobial activities further emphasize the diverse pharmacological applications of thiadiazole scaffolds (Datar & Deokule, 2014).

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives have been under intense investigation due to their expansive range of biological activities .

Mode of Action

It’s known that many 1,3,4-thiadiazole derivatives exhibit high antibacterial, antifungal, and antiviral activity . The compound’s interaction with its targets likely involves the formation of bonds with key enzymes or receptors, thereby inhibiting their function .

Biochemical Pathways

It’s known that many 1,3,4-thiadiazole derivatives have been found to have an inhibitory effect on various bacteria strains . This suggests that the compound may interfere with essential biochemical pathways in these organisms, leading to their inhibition .

Result of Action

It’s known that many 1,3,4-thiadiazole derivatives exhibit high antibacterial, antifungal, and antiviral activity . This suggests that the compound may lead to the death or inhibition of these organisms at the molecular and cellular level .

Future Directions

properties

IUPAC Name |

2-[4-(thiadiazol-4-yl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-6-5-8-1-3-9(4-2-8)10-7-14-13-12-10/h1-4,7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSPZXUZFHJCLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C2=CSN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371973 |

Source

|

| Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-46-6 |

Source

|

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

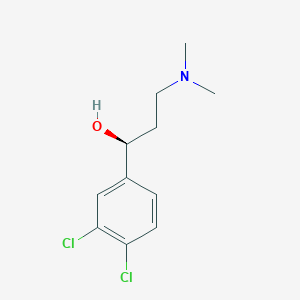

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

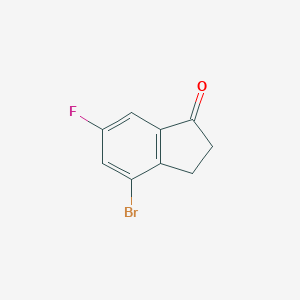

![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

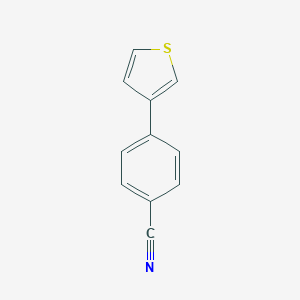

![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)

![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)